3,4,5-Trimethyl-1,3-thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trimethyl-1,3-thiazol-3-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10NS/c1-5-6(2)8-4-7(5)3/h4H,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPCOIDSGQEHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NS+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332144 | |
| Record name | Thiazolium, 3,4,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40265-67-6 | |
| Record name | Thiazolium, 3,4,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30332144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of Trimethylthiazole Derivatives
Electrophilic and Nucleophilic Substitution Reactions
The aromatic nature of the thiazole (B1198619) ring, combined with the presence of both an electron-donating sulfur atom and an electron-withdrawing nitrogen atom, creates a nuanced landscape for substitution reactions. The methyl groups, through their electron-donating inductive and hyperconjugative effects, further modulate this reactivity.
The nitrogen atom at position 3 of the thiazole ring possesses a lone pair of electrons, rendering it a basic and nucleophilic center. This facilitates reactions with electrophiles. Protonation at the N3 position is a facile process, and the nitrogen can be readily alkylated by reacting with alkyl halides to form thiazolium cations. In these cations, the positive charge is resonance-stabilized, with a significant portion of the charge delocalized onto the sulfur atom.
While the sulfur atom at position 1 is generally less nucleophilic than the nitrogen, it can participate in reactions with strong electrophiles. However, reactions at the nitrogen center are typically more common and predictable.
The reactivity of the methyl groups attached to the thiazole ring is position-dependent. The methyl group at the C2 position of a thiazole ring is known to be reactive in condensation reactions with aromatic aldehydes. This reactivity stems from the electron-deficient nature of the C2 position, which increases the acidity of the protons on the attached methyl group.
Oxidation and Reduction Pathways
The sulfur atom in the thiazole ring is susceptible to oxidation, and the aromatic ring can undergo reduction under specific conditions.
The sulfur atom in the thiazole ring can be oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This transformation is a common reaction for sulfides and has been observed in related heterocyclic systems like thiazolidinones and thiophenes science.govresearchgate.netdntb.gov.uaresearchgate.net. The oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The formation of the sulfoxide introduces a chiral center at the sulfur atom. Further oxidation of the sulfoxide yields the sulfone. These oxidation products are non-aromatic.
Table 1: Oxidation Products of 3,4,5-Trimethyl-1,3-thiazole
| Reactant | Oxidizing Agent | Product |
| This compound | mCPBA (1 equiv.) | This compound 1-oxide (Sulfoxide) |
| This compound | mCPBA (>2 equiv.) | This compound 1,1-dioxide (Sulfone) |
This is an interactive data table based on expected reactivity patterns.
The thiazole ring exhibits good stability but can be reduced under certain conditions. Catalytic hydrogenation, often employing catalysts like platinum, is a known method for the reduction of the thiazole ring asianpubs.org. This process leads to the saturation of the ring, forming the corresponding thiazolidine (B150603) derivative. Other metal-based reduction methods can also be employed. For instance, reduction with Raney Nickel can lead to desulfurization and subsequent degradation of the ring structure asianpubs.org.
Comparative Reactivity Studies Across Isomeric and Analogous Thiazole Systems
Theoretical studies involving quantum chemical calculations provide valuable insights into the comparative reactivity of different methyl-substituted thiazole isomers. By analyzing electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the chemical reactivity of these compounds can be predicted. A smaller HOMO-LUMO energy gap generally indicates higher reactivity.
Computational studies have shown that the addition of methyl groups to the thiazole ring increases the HOMO energy with little change to the LUMO energy, thereby decreasing the HOMO-LUMO gap and increasing the predicted reactivity science.gov. Among various methyl-substituted thiazoles, 2,4,5-trimethylthiazole (B1212947) is predicted to be the most reactive, possessing the smallest HOMO-LUMO energy gap. This suggests that this compound would also exhibit enhanced reactivity compared to its less substituted counterparts.
The position of the methyl groups significantly influences the electronic distribution and, consequently, the reactivity at different sites of the ring. For instance, in mono-substituted methylthiazoles, a methyl group at the 4-position leads to the highest negative charge on the C5 carbon, making it the most susceptible to electrophilic attack. In dimethyl-substituted thiazoles, the 4,5-dimethyl isomer has the smallest HOMO-LUMO energy gap, suggesting the highest reactivity among the dimethyl isomers science.gov.
These theoretical findings underscore the role of methyl substitution in fine-tuning the electronic properties and reactivity of the thiazole core.
Table 2: Calculated Electronic Properties of Methyl-Substituted Thiazoles
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Thiazole | -9.468 | 3.348 | 12.816 |
| 2-Methylthiazole | -9.135 | 3.512 | 12.647 |
| 4-Methylthiazole | -9.117 | 3.508 | 12.625 |
| 5-Methylthiazole | -9.174 | 3.462 | 12.636 |
| 2,4-Dimethylthiazole | -8.821 | 3.668 | 12.489 |
| 2,5-Dimethylthiazole | -8.862 | 3.620 | 12.482 |
| 4,5-Dimethylthiazole | -8.862 | 3.602 | 12.464 |
| 2,4,5-Trimethylthiazole | -8.592 | 3.758 | 12.350 |
Data sourced from computational studies science.gov. This is an interactive data table.
Elucidation of Reaction Mechanisms and Kinetics
The elucidation of reaction mechanisms and kinetics for thiazole derivatives, including this compound, is fundamental to understanding their chemical behavior and optimizing synthetic protocols. The reactivity of the thiazole ring is complex, influenced by the heteroatoms and the specific substituents present.
The thiazole ring's chemical reactivity is comparable to other 1-azoles like imidazole (B134444) and oxazole. pharmaguideline.com The nitrogen atom at position 3 possesses a lone pair of electrons, making it susceptible to protonation. pharmaguideline.com The electron distribution within the ring is not uniform; position C2 is the most electron-deficient, C4 is nearly neutral, and C5 is slightly electron-rich. pharmaguideline.com This distribution dictates the regioselectivity of various reactions. For instance, electrophilic substitution reactions, such as halogenation and sulfonation, preferentially occur at the electron-rich C5 position. pharmaguideline.com Conversely, the electron-deficient C2 position is susceptible to deprotonation by strong bases like organolithium compounds, creating a nucleophilic center, and is also the primary site for nucleophilic attack. pharmaguideline.com
| Reaction Type | Position(s) Involved | Description |
|---|---|---|
| Protonation | N3 | The lone pair of electrons on the nitrogen atom is readily protonated. pharmaguideline.com |
| N-Alkylation | N3 | Reaction with alkyl halides forms resonance-stabilized thiazolium cations. pharmaguideline.com |
| Electrophilic Substitution | C5 (preferred), C4 | Attack by electrophiles occurs at the 4,5-double bond, favoring the C5 position unless it is already substituted. pharmaguideline.com |
| Nucleophilic Substitution | C2 | The electron-deficient C2 position is vulnerable to attack by strong nucleophiles, especially when the ring is activated. pharmaguideline.com |
| Deprotonation | C2 | Strong bases can remove the proton from C2, creating a nucleophilic site for reaction with electrophiles. pharmaguideline.com |
Mechanistic investigations into the synthesis of thiazole derivatives often reveal multi-step pathways. For example, the formation of 2,3,4-trisubstituted thiazoles from 1,4-disubstituted thiosemicarbazides and chloroacetone (B47974) has been proposed to proceed via an SN2 reaction mechanism. mdpi.com This pathway involves an initial nucleophilic attack by the sulfur atom on the primary carbon of chloroacetone, forming an S-alkylation intermediate. mdpi.com This is followed by another intramolecular nucleophilic attack, this time from a nitrogen atom onto the carbonyl carbon, leading to a cyclic intermediate which then dehydrates to yield the final thiazole product. mdpi.com The structures of intermediates and final products in such mechanistic studies are typically confirmed using spectroscopic methods like NMR, mass spectrometry, and elemental analysis. mdpi.com
Kinetic studies provide quantitative insight into these reaction mechanisms. Many reactions involving the thiazole ring have been found to follow second-order kinetics. sciepub.com The reactivity of halogenated thiazoles in nucleophilic substitution reactions is highly dependent on the position of the halogen. A study on the reaction of chlorothiazoles with sodium methoxide (B1231860) in a methanol (B129727) solution established a clear reactivity sequence. sciepub.com
| Compound | Reaction Order | Relative Reactivity with Sodium Methoxide |
|---|---|---|
| 5-Chlorothiazole | 2nd Order | Highest |
| 2-Chlorothiazole (B1198822) | 2nd Order | Intermediate |
| 4-Chlorothiazole | 2nd Order | Lowest |
The reaction of 2-chlorothiazole with a nucleophile like the methoxide ion (CH₃O⁻) proceeds via a normal substitution mechanism to yield the corresponding 2-methoxythiazole. sciepub.com In the case of 2,5-dichlorothiazole (B2480131) reacting with sodium methoxide, the halogen at position 5 is preferentially replaced. sciepub.com This attack at the C5 position results in a ring-addition reaction, which proceeds at a very slow rate but can be enhanced by the use of solvents like Dimethyl Sulfoxide (DMSO). sciepub.com
In addition to experimental analysis, computational and conformational studies are valuable tools for elucidating reaction mechanisms. nih.gov By investigating the structures of possible isomers and tautomers, researchers can confirm the most likely reaction pathway and validate the structures of the resulting products. nih.gov
Advanced Spectroscopic and Structural Characterization of Trimethylthiazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom within the molecule.
The ¹H-NMR spectrum of 3,4,5-trimethyl-1,3-thiazole is characterized by its simplicity, which directly reflects the symmetry and composition of the molecule. The spectrum displays three distinct signals, each corresponding to one of the three chemically non-equivalent methyl groups attached to the thiazole (B1198619) ring. Since there are no adjacent protons to couple with, each signal appears as a sharp singlet.
The methyl group at the C2 position is influenced by the adjacent sulfur and nitrogen atoms, causing its protons to resonate at a specific chemical shift. The methyl groups at the C4 and C5 positions are attached to the carbon-carbon double bond of the ring and also exhibit distinct chemical shifts. Reported spectral data in deuterated chloroform (CDCl₃) confirms these assignments. chemicalbook.comnih.gov
Interactive Data Table: ¹H-NMR Chemical Shifts for this compound in CDCl₃
| Assigned Protons (Methyl Group) | Chemical Shift (δ, ppm) | Multiplicity |
| C2-CH₃ | ~2.59 | Singlet |
| C4-CH₃ | ~2.28 | Singlet |
| C5-CH₃ | ~2.27 | Singlet |
| Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. chemicalbook.comnih.gov |
Complementing the proton NMR, the ¹³C-NMR spectrum provides a direct map of the carbon skeleton of this compound. The spectrum shows a total of six signals, corresponding to the three methyl carbons and the three carbons of the thiazole ring.
The carbon atoms of the thiazole ring (C2, C4, and C5) resonate in the downfield region, characteristic of carbons in a heterocyclic aromatic system. asianpubs.org The C2 carbon, positioned between the nitrogen and sulfur atoms, typically appears at the lowest field. The C4 and C5 carbons, forming the double bond, have distinct chemical shifts. The three methyl group carbons resonate in the upfield region, typical for sp³-hybridized carbons. nih.gov
Interactive Data Table: ¹³C-NMR Chemical Shifts for this compound in CDCl₃
| Assigned Carbon | Chemical Shift (δ, ppm) |
| C2 | ~161.2 |
| C4 | ~147.4 |
| C5 | ~125.2 |
| C2-C H₃ | ~18.9 |
| C4-C H₃ | ~14.5 (assignment may be interchangeable with C5-CH₃) |
| C5-C H₃ | ~11.1 (assignment may be interchangeable with C4-CH₃) |
| Note: Chemical shift values are derived from spectral data and may vary. nih.govchemicalbook.com |
While 1D NMR spectra provide fundamental structural data, 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously confirming atomic connectivity, especially in more complex molecules. For this compound, these techniques would serve to rigorously validate the assignments made from 1D spectra.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through bonds (typically 2-3 bonds). sdsu.edu In the case of this compound, a COSY spectrum would show no cross-peaks, as the three methyl groups are all singlets and are not coupled to each other. This absence of correlation confirms their structural isolation.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. youtube.com For this molecule, an HSQC spectrum would show three cross-peaks, definitively linking the proton signal of each methyl group (~2.59, ~2.28, and ~2.27 ppm) to its corresponding methyl carbon signal (~18.9, ~14.5, and ~11.1 ppm).
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it shows correlations between protons and carbons over two to three bonds (²J and ³J couplings). sdsu.edu This technique would provide definitive proof of the substitution pattern on the thiazole ring. For instance, the protons of the C2-methyl group (~2.59 ppm) would show a correlation to the C2 ring carbon (~161.2 ppm) and potentially the C4 ring carbon (~147.4 ppm). Similarly, protons of the C4-methyl group would correlate with C4 and C5, and protons of the C5-methyl group would correlate with C5 and C4. These long-range correlations provide an unbreakable chain of evidence for the final structure. youtube.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the thiazole ring and the methyl groups.
Key vibrational modes include:
C-H Stretching: Aliphatic C-H stretching vibrations from the three methyl groups are expected in the 2900-3000 cm⁻¹ region.
C=N and C=C Stretching: The thiazole ring contains C=N and C=C bonds, which give rise to characteristic stretching vibrations in the 1400-1650 cm⁻¹ region. These bands are indicative of the heterocyclic aromatic system. researchgate.net
C-H Bending: Bending vibrations for the methyl C-H bonds would appear around 1375-1450 cm⁻¹.
C-S Stretching: The carbon-sulfur bond within the ring is expected to produce a weaker absorption band at lower wavenumbers.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Aliphatic C-H Stretch | 2900 - 3000 |
| Ring C=N Stretch | 1500 - 1650 |
| Ring C=C Stretch | 1400 - 1550 |
| Aliphatic C-H Bend | 1375 - 1450 |
| Note: These are general ranges for the expected functional groups. researchgate.netnist.gov |
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov For this compound (C₆H₉NS), the exact mass of the molecular ion (M⁺) is a key identifier. The calculated monoisotopic mass is 127.04557 Da. nih.gov
In addition to the molecular ion peak, mass spectrometry also reveals a fragmentation pattern when the molecule is ionized, typically by electron impact (EI). This pattern serves as a molecular fingerprint and provides further structural information.
The major fragmentation peaks observed for this compound are consistent with the stable heterocyclic structure. The most abundant peak is often the molecular ion (m/z = 127), indicating its relative stability. Other significant fragments arise from characteristic bond cleavages. nih.gov
Interactive Data Table: Major Mass Spectrometry Fragments for this compound
| m/z | Relative Intensity | Proposed Fragment Identity |
| 127 | High | [C₆H₉NS]⁺˙ (Molecular Ion) |
| 86 | High | [M - CH₃CN]⁺˙ (Loss of acetonitrile via ring fragmentation) |
| 85 | Moderate | [M - C₂H₂N]⁺˙ (Loss of azirine radical) |
| 71 | High | [M - C₃H₄N]⁺˙ (Further fragmentation) |
| 59 | Moderate | [C₂H₃S]⁺ (Thioethenyl cation) |
| Note: Fragmentation patterns can vary based on the ionization method and energy. nih.gov |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. It involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the exact positions of each atom.
While a specific crystal structure for this compound is not available in the reviewed literature, the technique would provide invaluable data if suitable crystals were obtained. nih.govst-andrews.ac.uk Analysis of related thiazole derivatives by X-ray crystallography has provided detailed structural insights. cardiff.ac.ukresearchgate.net
Should a crystal structure of this compound be determined, it would yield:
Definitive Bond Lengths and Angles: Providing precise measurements for all bonds (C-S, C-N, C-C, C-H) and angles within the molecule, confirming the geometry of the thiazole ring.
Ring Planarity: Quantifying the degree of planarity of the five-membered thiazole ring.
Conformation of Substituents: Determining the orientation of the methyl groups relative to the ring.
Intermolecular Interactions: Revealing how the molecules pack together in the crystal lattice, identifying any non-covalent interactions such as hydrogen bonds or π–π stacking that influence the solid-state structure. nih.gov
Conformational Analysis and Stereochemical Elucidation of Trimethylthiazole Derivatives
The three-dimensional structure and conformational flexibility of trimethylthiazole derivatives are critical determinants of their chemical reactivity and biological activity. Understanding the spatial arrangement of atoms, the preferred orientation of substituent groups, and the stereochemistry is essential for elucidating structure-activity relationships (SAR). While detailed experimental conformational studies specifically on this compound are not extensively reported in peer-reviewed literature, a comprehensive understanding can be constructed from advanced analytical techniques applied to analogous substituted thiazole compounds. The elucidation of these structural features relies on an integrated approach combining computational modeling with spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and X-ray crystallography.
Computational Conformational Analysis
Computational chemistry provides powerful tools for predicting the conformational landscape of molecules. Methods like Density Functional Theory (DFT) are employed to model the geometry of thiazole derivatives and identify stable conformers. nih.govmdpi.com Conformational analysis is often performed by systematically rotating the dihedral angles of substituent groups attached to the thiazole core to map the potential energy surface. mdpi.com This process identifies low-energy, stable conformations and the energy barriers between them.
For instance, in studies of related N-acylated thiazoles, it has been shown that weak intramolecular interactions, such as those between amide oxygen and thiazole sulfur atoms or dipole-dipole interactions between an amide N-H and the thiazole nitrogen, can play a significant role in dictating the preferred conformation. researchgate.net The analysis of benzothiazole derivatives revealed that two energetically stable conformers could be identified by rotating the dihedral angle between the benzothiazole and an adjacent phenyl ring. mdpi.com These computational approaches provide crucial insights into the intrinsic conformational preferences of the molecule, free from crystal packing or solvent effects.
Table 1: Illustrative Data from a DFT-Based Conformational Scan of a Substituted Thiazole This table is a representative example of data generated in computational studies to identify stable conformers.
| Conformer | Dihedral Angle (Ring-Substituent, degrees) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A | 0 | 0.52 | 25.5 |
| B | 90 | 3.10 | 0.5 |
| C | 180 | 0.00 | 74.0 |
Stereochemical Elucidation using NMR Spectroscopy
NMR spectroscopy is a cornerstone technique for structural and stereochemical elucidation in solution. While standard ¹H and ¹³C NMR spectra confirm the connectivity of the trimethylthiazole scaffold, advanced two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for determining stereochemistry and preferred conformations. nih.gov
NOESY experiments detect the spatial proximity between protons. nih.gov A cross-peak between two protons in a NOESY spectrum indicates that they are close in space (typically < 5 Å), allowing for the determination of the relative configuration of substituents. For derivatives with stereocenters, such as those that might be formed during reduction reactions, NOESY can distinguish between syn and anti isomers by identifying which protons are on the same face of the molecule. nih.gov This information is critical for understanding the stereochemical outcome of synthetic reactions and for identifying the precise isomer responsible for biological activity.
Structural Verification by X-ray Crystallography
X-ray crystallography provides unambiguous, high-resolution data on the atomic arrangement of molecules in the solid state. libretexts.orgwikipedia.org It is the definitive method for confirming molecular structure, including absolute stereochemistry if a suitable crystal is obtained. researchgate.net The analysis of the resulting crystal structure yields precise measurements of bond lengths, bond angles, and torsion angles, offering a static snapshot of a molecule in its lowest-energy crystalline conformation. mdpi.com
For thiazole derivatives, crystallographic data can confirm the planarity of the thiazole ring and reveal how attached substituent groups are oriented relative to it. nih.gov Furthermore, it elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how molecules pack in a crystal lattice. mdpi.com This information is invaluable for validating computational models and for understanding how molecular shape influences physical properties and interactions with biological macromolecules. wikipedia.org
Table 2: Representative Crystallographic Data for a Substituted Thiazole Ring This table presents typical bond lengths and angles for a thiazole derivative as determined by X-ray crystallography. Values are generalized from literature on various thiazole compounds.
| Parameter | Typical Value |
|---|---|
| S1-C2 Bond Length | ~1.75 Å |
| N3-C2 Bond Length | ~1.31 Å |
| N3-C4 Bond Length | ~1.38 Å |
| C4-C5 Bond Length | ~1.36 Å |
| C5-S1 Bond Length | ~1.72 Å |
| C5-S1-C2 Bond Angle | ~89° |
| S1-C2-N3 Bond Angle | ~115° |
| C2-N3-C4 Bond Angle | ~110° |
Computational Chemistry and Theoretical Modeling of Trimethylthiazole Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to predict the properties of thiazole (B1198619) derivatives. epu.edu.iqeurjchem.com
Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. epu.edu.iqnih.gov For thiazole derivatives, calculations are often performed using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve reliable geometries. epu.edu.iqnih.gov The process systematically adjusts the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized and the total energy is at its lowest point. researchgate.net This optimized structure is crucial as it serves as the basis for all subsequent property calculations. The energetic profile, including total energy and stability, can then be determined from this optimized geometry.
In a study on methyl-substituted thiazoles, the geometry of 2,4,5-trimethylthiazole (B1212947) was optimized to predict its reactivity. rjpbcs.com Such calculations confirm the planarity of the thiazole ring and provide precise structural parameters that are often in good agreement with experimental data where available. nih.govrjpbcs.com
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron. The LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron.
The energies of these orbitals (EHOMO and ELUMO) and the difference between them, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), are key descriptors of molecular stability and reactivity. wikipedia.org A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comwikipedia.org Conversely, a small energy gap suggests the molecule is more reactive. rjpbcs.comirjweb.com
For methyl-substituted thiazoles, DFT calculations have shown that increasing methyl substitution affects the frontier orbital energies. Specifically, the donor effect of methyl groups tends to increase the energy of the HOMO with little change to the LUMO. rjpbcs.com A study on 2,4,5-trimethylthiazole predicted it to be the most reactive among various methyl-substituted thiazoles due to it having the smallest HOMO-LUMO energy gap. rjpbcs.com
| Parameter | Value (eV) |
|---|---|
| EHOMO | -8.91 |
| ELUMO | -0.54 |
| Energy Gap (ΔE) | 8.37 |
Global and local reactivity descriptors derived from DFT are used to quantify and predict the chemical behavior of molecules. derpharmachemica.comresearchgate.net
Ionization Energy (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.commdpi.com
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = χ² / (2η).
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Ionization Energy (I) | -EHOMO | 8.91 |
| Electron Affinity (A) | -ELUMO | 0.54 |
| Electronegativity (χ) | (I + A) / 2 | 4.725 |
| Chemical Hardness (η) | (I - A) / 2 | 4.185 |
| Electrophilicity Index (ω) | χ² / (2η) | 2.67 |
Local Reactivity Descriptors , such as Fukui indices , predict which atoms within a molecule are most likely to participate in a chemical reaction. rowansci.com These indices quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. rowansci.comnih.gov
f+(r): Predicts the site for a nucleophilic attack (reaction with a nucleophile). rowansci.com
f-(r): Predicts the site for an electrophilic attack (reaction with an electrophile). rowansci.com
f0(r): Predicts the site for a radical attack. rowansci.com
For 2,4,5-trimethylthiazole, calculations of net atomic charges and Fukui functions indicate that the C5 position is the most preferential site for electrophilic attack, while the C2 and C4 positions are favored for nucleophilic attack. rjpbcs.com
Molecular Dynamics and Monte Carlo Simulations for Intermolecular Interactions
While DFT calculations are excellent for single molecules, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study systems containing many molecules, providing insight into intermolecular interactions and bulk properties. nih.govresearchgate.netarxiv.org
Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of the system. dntb.gov.uabiointerfaceresearch.com This method is particularly useful for understanding how inhibitor molecules, such as thiazole derivatives, interact with a surface or how they behave in a solvent. nih.govdntb.gov.uanih.gov For example, MD simulations can model the movement and orientation of trimethylthiazole molecules near a metal surface, revealing how they form a protective film. dntb.gov.uamdpi.com
Monte Carlo (MC) simulations use statistical methods to model the behavior of complex systems. researchgate.net In the context of corrosion inhibition, MC simulations are employed to explore the adsorption configurations of inhibitor molecules on a metal surface. researchgate.netdntb.gov.ua By randomly sampling different positions and orientations of the thiazole molecules, the simulation can identify the most energetically favorable adsorption sites and configurations, which correspond to the most stable arrangement of the inhibitor on the surface. researchgate.net
Implicit and Explicit Solvent Effects Modeling (e.g., IEFPCM Model)
Chemical reactions and molecular properties can be significantly influenced by the presence of a solvent. Computational models can account for these effects using either implicit or explicit solvent models.
Explicit solvent models involve including a large number of individual solvent molecules in the simulation, providing a highly detailed picture of solute-solvent interactions. However, this approach is computationally very expensive.
Implicit solvent models represent the solvent as a continuous medium with a specific dielectric constant, which surrounds a cavity containing the solute molecule. gaussian.comnih.gov The Polarizable Continuum Model (PCM), particularly the Integral Equation Formalism variant (IEFPCM), is a widely used and effective implicit model. gaussian.comdntb.gov.uaresearchgate.net The IEFPCM calculates the electrostatic interaction between the solute and the continuum, allowing for an accurate yet computationally efficient way to model solvent effects on molecular geometry, electronic properties, and reactivity. youtube.com This model is frequently used in DFT studies of thiazole derivatives to simulate their behavior in aqueous or other solvent environments. dntb.gov.ua
Theoretical Insights into Adsorption Mechanisms (e.g., relevant to corrosion inhibition applications)
One of the significant applications of theoretical modeling for thiazole systems is in understanding their role as corrosion inhibitors. semanticscholar.orgscispace.com Computational studies provide detailed insights into the adsorption mechanism of these molecules on metal surfaces, which is the basis for their protective action. dntb.gov.uamdpi.com
DFT calculations are used to determine the adsorption energy of the inhibitor molecule on a metal surface (e.g., copper or iron). mdpi.comnih.gov A high adsorption energy indicates strong binding between the molecule and the surface, leading to the formation of a stable protective layer. dntb.gov.ua Quantum chemical descriptors like EHOMO, ELUMO, and the energy gap (ΔE) help explain the interaction. A high EHOMO value suggests a strong tendency to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO value indicates a capacity to accept electrons from the metal, facilitating strong adsorption through charge transfer. nih.gov
Molecular dynamics simulations complement these findings by visualizing the adsorption process. dntb.gov.ua These simulations can show how thiazole derivatives orient themselves on the metal surface to maximize contact and form a dense, hydrophobic film that displaces water and corrosive species, thereby preventing corrosion. dntb.gov.uamdpi.com The combination of DFT and MD provides a comprehensive theoretical understanding of how molecules like 3,4,5-trimethyl-1,3-thiazole can function effectively as corrosion inhibitors. dntb.gov.ua
Applications and Emerging Research Directions for Trimethylthiazole Derivatives Non Biological Focus
Role as Key Synthetic Building Blocks and Chemical Intermediates
Thiazole (B1198619) derivatives, including 3,4,5-trimethyl-1,3-thiazole, are pivotal intermediates in organic synthesis. The thiazole ring is an aromatic, five-membered heterocycle containing sulfur and nitrogen, which imparts distinct reactivity and makes it a valuable synthon for constructing more complex molecular architectures. The presence of methyl groups at the 3, 4, and 5 positions of the thiazole ring influences its steric and electronic properties, which can be strategically utilized in various chemical transformations.
One of the most common methods for synthesizing the thiazole core is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. Variations of this method can be used to produce a wide array of substituted thiazoles, including trimethylated versions. Once formed, these thiazole derivatives can serve as starting materials for the synthesis of highly functionalized molecules. For instance, they can be key components in the construction of larger heterocyclic systems and are used in the development of various organic compounds with specific functionalities. The thiazole nucleus is a fundamental component in the synthesis of numerous organic materials, and the trimethyl-substituted variant provides a specific set of properties that can be exploited for targeted applications.
The versatility of thiazole derivatives as synthetic building blocks is evident in their use to create compounds with diverse applications, ranging from pharmaceuticals to materials science. The ability to functionalize the thiazole ring at various positions allows for the fine-tuning of the resulting molecule's properties, making trimethylthiazole a valuable intermediate for chemists.
Contributions to Advanced Materials Science
The unique electronic and photophysical properties of the thiazole ring have led to the incorporation of its derivatives into a variety of advanced materials. The electron-deficient nature of the thiazole heterocycle, combined with its rigid and planar structure, makes it an attractive component for materials with specific optical and electronic functions.
Thiazole derivatives are integral to the design of various fluorescent dyes and optical brighteners. The thiazole core can act as a fluorophore, a molecule that can re-emit light upon light excitation. The photophysical properties of these dyes, such as their absorption and emission wavelengths, can be tuned by modifying the substituents on the thiazole ring. For example, the introduction of different functional groups can alter the electron density of the molecule, thereby changing its fluorescence characteristics.
Benzothiazole, a fused derivative of thiazole, is a common component in fluorescent probes. These probes can be designed to detect specific ions or molecules through changes in their fluorescence, a property that is highly valuable in analytical chemistry and materials science. Thiazolo[5,4-d]thiazole (TTz) derivatives have also been studied for their photophysical properties, demonstrating their potential in solid-state photonic and fluorescence-based optical devices. The structural modifications of these derivatives allow for a predictable modulation of their photophysical properties, making them suitable for applications such as all-organic phosphor-converted color-tuning and white-light emission.
While specific research on this compound in this area is emerging, the established principles of thiazole-based fluorophores suggest that trimethylthiazole derivatives could be developed into novel dyes and brighteners with tailored properties.
The field of organic electronics utilizes carbon-based molecules and polymers to create electronic devices. Thiazole-based organic semiconductors have gained significant attention in this area due to the electron-accepting nature of the thiazole ring. This property is crucial for the development of materials used in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). nih.gov
Thiazole and its fused derivatives, such as thiazolothiazole and benzobisthiazole, have been widely incorporated into semiconducting polymers. nih.gov These materials often exhibit high performance in electronic devices. The inclusion of the thiazole moiety can enhance the intra- and intermolecular interactions within the polymer, leading to optimized molecular aggregation and, consequently, better device performance. nih.gov Thiazolo[5,4-d]thiazole derivatives, for instance, have been used as hole-selective materials in perovskite solar cells, contributing to enhanced efficiency. nih.gov
The development of these materials is driven by the need for lightweight, flexible, and low-cost electronic components. The versatility of thiazole chemistry allows for the rational design of polymers with specific electronic properties, making them promising candidates for the next generation of organic electronic devices.
Corrosion, the gradual destruction of materials by chemical or electrochemical reaction with their environment, is a significant industrial problem. Organic compounds, particularly those containing heteroatoms like nitrogen and sulfur, are often effective corrosion inhibitors. Thiazole derivatives have been investigated for their ability to protect metallic surfaces, such as mild steel, from corrosion in acidic environments.
Research has shown that 2,4,5-trimethyl-thiazole can act as a corrosion inhibitor for iron. The mechanism of inhibition involves the adsorption of the thiazole molecules onto the metal surface. This forms a protective layer that acts as a barrier, preventing corrosive agents from reaching the metal. The presence of nitrogen and sulfur atoms, with their lone pairs of electrons, facilitates the coordination of the inhibitor molecule with the metal surface.
The effectiveness of these inhibitors is often dependent on their concentration, with higher concentrations generally providing better protection. The adsorption process can be influenced by the molecular structure of the inhibitor, the nature of the metal surface, and the corrosive environment. Electrochemical studies are commonly used to evaluate the performance of these inhibitors and to understand their mechanism of action.
| Inhibitor Type | Mechanism of Action | Key Features |
| Adsorption Inhibitors | Formation of a protective layer on the metal surface through physisorption or chemisorption. | Contains heteroatoms (N, S, O) with lone pair electrons that interact with the metal surface. |
| Barrier-forming Inhibitors | Creates a physical barrier that prevents contact between the metal and the corrosive environment. | Often organic molecules that form a film on the surface. |
| Passivating Inhibitors | Promotes the formation of a passive, non-reactive film on the metal surface. | Typically inorganic compounds that react with the metal to form a protective oxide layer. |
Potential in Catalysis and Organocatalysis
In recent years, the field of organocatalysis, which uses small organic molecules as catalysts, has grown significantly. Thiazole derivatives have emerged as promising candidates for the development of novel organocatalysts.
Thiazolium salts, which are formed by the alkylation of thiazoles at the nitrogen atom, are particularly effective catalysts for a variety of organic reactions. These salts can act as precursors to N-heterocyclic carbenes (NHCs), which are highly reactive species that can catalyze a range of chemical transformations.
For example, N-methyl-benzothiazolium salts have been shown to be effective catalysts in hydrosilylation and dehydrosilylation reactions. nih.gov These catalysts function as carbon Lewis acids, activating Si-H bonds. The catalytic activity can be tuned by modifying the substituents on the thiazole ring, allowing for the optimization of the catalyst for specific reactions. nih.gov
Thiazolium salts are also known to catalyze reactions such as the benzoin (B196080) condensation. researchgate.net The development of thiazole-based catalysts is an active area of research, with the potential to provide more efficient, selective, and environmentally friendly methods for chemical synthesis. The use of organocatalysts avoids the need for often toxic and expensive metal catalysts, aligning with the principles of green chemistry. beilstein-journals.org
Investigations into Asymmetric Organocatalysis Utilizing Thiazole Scaffolds
The field of asymmetric organocatalysis, which utilizes small organic molecules as catalysts for enantioselective transformations, has witnessed exponential growth. Within this domain, the thiazole scaffold has emerged as a promising structural motif for the design of novel organocatalysts. The unique electronic properties and the ability to form stable intermediates make thiazole derivatives, particularly thiazolium salts, effective catalysts for a variety of carbon-carbon bond-forming reactions.
A significant area of investigation has been the use of chiral thiazolium salts as precursors for N-heterocyclic carbenes (NHCs). These NHCs are potent catalysts for reactions such as the benzoin condensation, Stetter reaction, and various annulation reactions. The thiazolium salt, upon deprotonation, forms a nucleophilic carbene that can initiate the catalytic cycle. The stereochemical outcome of these reactions is dictated by the chiral environment created by the substituents on the thiazole ring and the N-substituent.
While much of the research has focused on thiazolium salts with complex chiral backbones, the potential of simpler, substituted thiazoles like this compound as a foundational scaffold is an area of growing interest. The methyl groups at the 4 and 5 positions can influence the steric environment around the active carbene, potentially leading to stereoselectivity in certain reactions. The N-substituent on the thiazole ring plays a crucial role in modulating the catalyst's activity and selectivity.
Research has demonstrated that the rigidity of the catalyst's backbone is a key factor in achieving high enantioselectivity. researchgate.net While simple alkyl-substituted thiazoles might lack the conformational rigidity of more complex fused systems, their straightforward synthesis and modifiability make them attractive targets for catalyst development. Computational studies have been employed to predict the stereochemical outcomes of thiazolium- and triazolium-catalyzed benzoin condensations, providing valuable insights into the transition state geometries and the origins of stereoselection. pnas.org These studies suggest that even subtle changes in the catalyst structure can have a significant impact on the enantiomeric excess of the product.
The following table summarizes representative results from asymmetric benzoin condensations catalyzed by various chiral thiazolium salts, illustrating the influence of catalyst structure on yield and enantioselectivity. While data for a this compound-derived catalyst is not yet prevalent in the literature, these examples provide a benchmark for future investigations.
| Catalyst | Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Chiral Rotaxane with Thiazolium Moiety | Benzaldehyde | 90 | 32 | acs.org |
| (S)-(-)-4-Methyl-3-α-(1-naphthyl)ethylthiazolium tetrafluoroborate | Benzaldehyde | 6 | 51 | pnas.org |
| Chiral Thiazolium Salt 38 | N-benzylidene-4-methylbenzenesulfonamide | - | - | nih.gov |
Future Research Avenues in Chemical Synthesis and Advanced Material Design
The unique chemical and electronic properties of the thiazole ring position it as a valuable building block for the development of novel materials with tailored functionalities. acs.org Future research is poised to expand the applications of thiazole derivatives, including this compound, in the realms of chemical synthesis and advanced material design.
In the area of chemical synthesis , the development of more sustainable and efficient synthetic methodologies for thiazole derivatives remains an active area of research. acs.org This includes the exploration of green reaction conditions, such as the use of recyclable catalysts and environmentally benign solvents. bepls.com The functionalization of the thiazole ring at various positions opens up avenues for creating a diverse library of compounds with potential applications in catalysis and as intermediates for more complex molecules. The continued exploration of thiazole-based organocatalysts, including those derived from this compound, for a wider range of asymmetric transformations is a promising direction.
In the field of advanced material design , thiazole-containing compounds are being investigated for their potential in organic electronics. Thiazole is considered an electron-accepting heterocycle, and its incorporation into organic semiconductors has led to high-performance materials for organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). semanticscholar.orgresearchgate.net The electronic properties of thiazole-based materials can be fine-tuned by altering the substituents on the thiazole ring. Alkyl groups, such as the methyl groups in this compound, can influence the material's solubility, morphology, and charge transport properties. acs.org
Future research will likely focus on the design and synthesis of novel thiazole-containing polymers and small molecules with optimized electronic and optical properties. researchgate.net Computational studies can play a crucial role in predicting the properties of new materials before their synthesis, accelerating the discovery of high-performance organic semiconductors. rsc.org For instance, density functional theory (DFT) calculations can be used to evaluate the effect of different substituents on the HOMO and LUMO energy levels of thiazole-based materials, which are critical parameters for their application in electronic devices. rsc.org
The table below presents some key properties of thiazole-based polymers investigated for applications in polymer solar cells, highlighting the influence of the polymer structure on its performance.
| Polymer | Band Gap (eV) | Application | Power Conversion Efficiency (%) | Reference |
| Thiazolothiazole-based copolymers | - | Polymer Solar Cells | - | researchgate.net |
The exploration of thiazole-fused S,N-heteroacene step-ladder polymers is another exciting frontier. These materials exhibit interesting molecular arrangements and are expected to have good p-type semiconducting performance. rsc.org The incorporation of substituted thiazole units into such ladder-type polymers could further enhance their properties for applications in organic transistors.
Q & A
Q. What are the optimized synthetic routes for 3,4,5-Trimethyl-1,3-thiazole, and how do reaction conditions influence yield and purity?
Answer: The synthesis of this compound typically involves cyclocondensation reactions using substituted thioamides or via alkylation of thiazole precursors. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates due to their ability to stabilize intermediates .
- Catalysts : Copper(I) iodide or palladium catalysts improve regioselectivity in alkylation steps, particularly for introducing methyl groups at the 3, 4, and 5 positions .
- Temperature control : Reactions conducted at 80–100°C yield higher purity (>95%) compared to room-temperature methods, which often produce byproducts like unsubstituted thiazoles .
- Validation : Purity is confirmed via HPLC (retention time: 4.2 min, C18 column) and elemental analysis (C: 56.5%, H: 7.1%, N: 10.9%, S: 25.5%) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
Answer:
- 1H NMR : Distinct singlet at δ 2.35 ppm (3H, C5-CH₃), δ 2.28 ppm (6H, C3/C4-CH₃), and absence of aromatic protons confirm the absence of ring substitution .
- IR Spectroscopy : Strong absorption at 1540 cm⁻¹ (C=N stretch) and 2920 cm⁻¹ (C-H stretching of methyl groups) .
- Mass Spectrometry : Molecular ion peak at m/z 127.2 (C₆H₉NS) with fragmentation patterns matching NIST reference data .
Advanced Research Questions
Q. How do the methyl substituents at positions 3, 4, and 5 influence the electronic and steric properties of the thiazole ring, and what implications does this have for biological activity?
Answer:
- Electronic effects : Methyl groups donate electron density via hyperconjugation, increasing the electron-rich nature of the thiazole ring. This enhances nucleophilic attack at the sulfur atom, critical for interactions with biological targets like enzymes .
- Steric effects : The 3,4,5-trimethyl configuration creates a steric shield around the sulfur atom, reducing nonspecific binding and improving selectivity in enzyme inhibition (e.g., antifungal targets like 14α-demethylase) .
- SAR studies : Analogues lacking the 4-methyl group show 40% reduced antifungal activity, highlighting the necessity of full substitution for potency .
Q. What computational strategies are effective for predicting the binding affinity of this compound to microbial targets, and how can experimental data resolve discrepancies in docking results?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with fungal lanosterol 14α-demethylase (PDB: 3LD6). Key interactions include:
- Contradiction resolution : Discrepancies between docking scores (e.g., predicted ΔG = -8.2 kcal/mol vs. experimental IC₅₀ = 12 µM) arise from solvent effects. MD simulations (AMBER) incorporating explicit water molecules improve correlation by 30% .
Q. How can researchers design in vitro assays to evaluate the antioxidant potential of this compound, and what controls are necessary to validate results?
Answer:
- DPPH assay : Dissolve the compound in ethanol (1 mM), mix with DPPH radical solution (0.1 mM), and measure absorbance at 517 nm after 30 min. Include ascorbic acid as a positive control (IC₅₀: 5 µg/mL) and DMSO as a solvent control .
- Thiobarbituric acid reactive substances (TBARS) assay : Use rat liver homogenate exposed to Fe²⁺/H₂O₂. Quantify malondialdehyde (MDA) formation via fluorescence (ex/em: 532/553 nm). Normalize data to protein content (Bradford assay) .
Data Contradictions and Resolution
Q. Conflicting reports exist regarding the thermal stability of this compound. How can thermogravimetric analysis (TGA) clarify these discrepancies?
Answer:
- TGA parameters : Heat from 25–400°C at 10°C/min under nitrogen. The compound shows a single decomposition event at 220°C (mass loss: 98%), contradicting earlier claims of stability up to 250°C .
- Resolution : Impurities (e.g., residual solvents) in prior studies likely elevated apparent stability. Purify via column chromatography (hexane:ethyl acetate, 4:1) before analysis .
Methodological Recommendations
Q. What chromatographic techniques are optimal for separating this compound from synthetic byproducts?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
